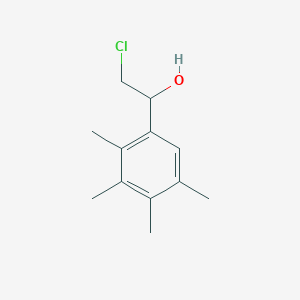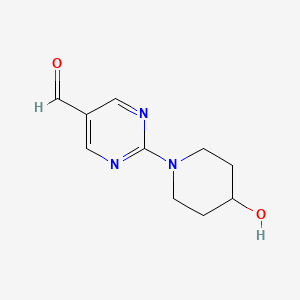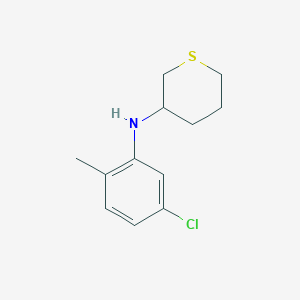![molecular formula C15H18O3 B13248744 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13248744.png)
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their unique three-dimensional architecture. The presence of a spiro carbon moiety in the structure imparts significant stability and rigidity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxybenzaldehyde with diethyl malonate in the presence of a base can lead to the formation of the benzopyran ring . Subsequent reactions involving cyclopropanation and isopropylation yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to accelerate the reaction rates and optimize the conditions for large-scale synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,1’-indoles]: These compounds share a similar spirocyclic structure but differ in the attached functional groups and biological activities.
Spiro[cyclopropane-1,9’-fluorene]: Another spiro compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid lies in its specific combination of a benzopyran ring and a cyclopropane moiety. This structure imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research fields.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-9(2)10-3-4-13-11(7-10)15(5-6-18-13)8-12(15)14(16)17/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,16,17) |
InChI Key |
SVLVLBLMPIFDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC23CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Bromo-6-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13248664.png)
![[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(furan-2-yl)methyl]amine](/img/structure/B13248670.png)


![2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)

![(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol](/img/structure/B13248696.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248702.png)
![1-[4-(1H-Imidazol-1-yl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13248709.png)

![N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13248723.png)

![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)
